Allochenodeoxycholic acid
Overview
Description
Allochenodeoxycholic Acid is a type of Impurity Standards . It is also known as 5α-Cholan-24-oic acid, 3α,7α-dihydroxy, Allochenodeoxycholate .
Synthesis Analysis
Allochenodeoxycholic acid can be synthesized in two steps . It has been synthesized from anhydro-5α-cyprinol .Molecular Structure Analysis
The molecular formula of Allochenodeoxycholic acid is C24H40O4 . The molecular weight is 392.6 g/mol . The IUPAC name is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .Chemical Reactions Analysis
Chenodeoxycholic acid, which is similar to Allochenodeoxycholic acid, has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid .Physical And Chemical Properties Analysis
Allochenodeoxycholic acid has a molecular weight of 392.6 g/mol .Scientific Research Applications
Metabolism in Rats : Allochenodeoxycholic acid, when administered to rats, showed distinct metabolic pathways compared to other cholanic acids. It was predominantly recovered as unchanged acid, with minor proportions forming allocholic acid and allohyocholic acid, indicating specific metabolic pathways in rats (Mui & Elliott, 1971).
Synthesis Methods : A new method for the preparation of allochenodeoxycholic and allocholic acids was developed. This involved oxidation-dehydrogenation reactions and reductive allomerization, providing a novel synthesis pathway for these compounds (Iida et al., 1993).
Therapeutic Applications : Allochenodeoxycholic acid's derivatives, such as ursodeoxycholic acid (UDCA), have been studied for their therapeutic potential in various liver diseases. UDCA has been found effective in improving liver function and reducing hepatic complications in conditions like allogeneic stem cell transplantation and primary biliary cirrhosis (Ruutu et al., 2002), (Yoshikawa et al., 1992).
Mechanisms of Action : The mechanisms of action of UDCA in cholestatic liver disease include cytoprotection against bile acid toxicity, stimulation of hepatobiliary secretion, and protection against bile acid-induced apoptosis (Paumgartner & Beuers, 2002).
Immunomodulatory Effects : UDCA's immunomodulatory effects have been recognized in the treatment of primary biliary cirrhosis, where it has shown efficacy in improving biochemical markers and delaying disease progression (Mitchell et al., 2001).
Other Applications : Studies have also explored the potential of UDCA in conditions like diabetes, with findings indicating its role in reducing fasting glucose levels and improving glycemic control (Sánchez‐García et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-IKAPKQLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312698 | |
Record name | Allochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allochenodeoxycholic acid | |
CAS RN |
15357-34-3 | |
Record name | Allochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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